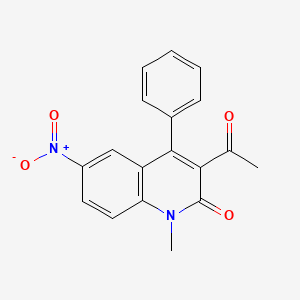![molecular formula C19H21FN2O2 B5182285 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine, commonly known as fluoro-methoxyphenyl-piperazine (FMP), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has also been shown to have affinity for several serotonin and dopamine receptors, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has also been shown to decrease the levels of cortisol, a stress hormone, in the blood.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine for lab experiments is its relatively low toxicity compared to other piperazine derivatives. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have low acute toxicity in animal models, making it a safer compound to work with in the lab. However, 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have some potential for abuse, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for schizophrenia and bipolar disorder. Further studies are needed to determine the efficacy and safety of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine in human clinical trials.
Another area of interest is the use of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine as a PET imaging agent for the serotonin 5-HT1A receptor in the brain. PET imaging with 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine may provide a non-invasive method for studying the role of the 5-HT1A receptor in various neurological disorders.
Finally, the use of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine as a radiosensitizer in cancer treatment is an area of ongoing research. Further studies are needed to determine the optimal dose and timing of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine in combination with radiation therapy for various types of cancer.
Conclusion:
In conclusion, 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine is a promising compound with potential therapeutic applications in neuroscience, psychiatry, and oncology. Its low toxicity and multiple pharmacological effects make it an attractive compound for further research. Future studies are needed to determine the efficacy and safety of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine in human clinical trials and to explore its potential in various areas of research.
Synthesis Methods
The synthesis of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-fluorophenyl)acetyl chloride with 4-methoxyphenylpiperazine in the presence of a base. The reaction yields 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine as a white crystalline solid with a purity of over 95%. The synthesis of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine is relatively straightforward and can be scaled up for industrial production.
Scientific Research Applications
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has also been studied for its potential use as a PET imaging agent for the serotonin 5-HT1A receptor in the brain.
In psychiatry, 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been investigated for its potential as a treatment for schizophrenia and bipolar disorder. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have antipsychotic effects in animal models and may have fewer side effects than currently available antipsychotic drugs.
In oncology, 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential as a radiosensitizer in cancer treatment. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to enhance the effectiveness of radiation therapy in cancer cells by inhibiting DNA repair mechanisms.
properties
IUPAC Name |
2-(2-fluorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-17-8-6-16(7-9-17)21-10-12-22(13-11-21)19(23)14-15-4-2-3-5-18(15)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMAEPUNGMLQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)



![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)


